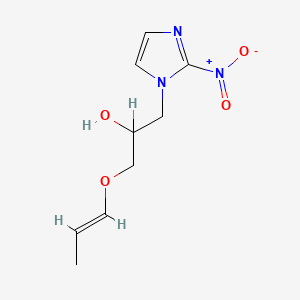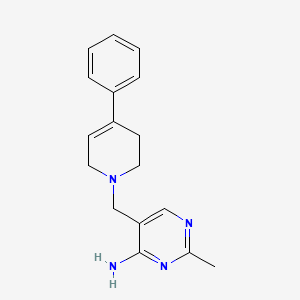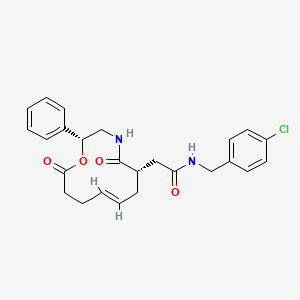
Robotnikinin
Overview
Description
Robotnikinin is a small-molecule chemical inhibitor of the Sonic Hedgehog (Shh) signaling pathway. It is known for its ability to bind directly to the extracellular Sonic Hedgehog protein and block its signaling in cell lines, human primary keratinocytes, and synthetic models of human skin
Mechanism of Action
Target of Action
Robotnikinin is a small-molecule inhibitor that primarily targets the Sonic Hedgehog (Shh) protein . Shh is a crucial signaling protein involved in embryonic development and tissue maintenance . It binds to its receptor, Patched (Ptch1), leading to the activation of the Gli transcription factors .
Mode of Action
This compound inhibits the Shh pathway by directly targeting the Shh protein . It binds to the extracellular Shh protein, blocking Shh signaling in cell lines, human primary keratinocytes, and a synthetic model of human skin . This binding prevents the Shh protein from interacting with its receptor, Ptch1, thereby inhibiting the downstream activation of the Gli transcription factors .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Sonic Hedgehog (Shh) signaling pathway . In a normal state, Shh binds to its receptor, Ptch1, leading to the activation of Smoothened (Smo), which in turn activates the Gli transcription factors . These factors regulate the transcription of target genes that include Gli1 and Ptch1 . When this compound binds to shh, it prevents shh from interacting with ptch1, thereby inhibiting the entire shh signaling pathway .
Pharmacokinetics
It’s known that this compound has been identified through structure-based pharmacophore design
Result of Action
The primary result of this compound’s action is the inhibition of the Shh signaling pathway . By binding to the Shh protein, this compound prevents the activation of the downstream Gli transcription factors . This inhibition can block the transcription of target genes regulated by these factors, thereby affecting cellular functions such as cell growth and differentiation .
Action Environment
It’s worth noting that this compound has shown efficacy in different environments, including cell lines, human primary keratinocytes, and a synthetic model of human skin .
Biochemical Analysis
Biochemical Properties
Robotnikinin interacts with the Sonic hedgehog (Shh) protein, a crucial component in many biochemical reactions. The Shh protein is essential for proper embryonic development and is involved in the regulation of the transcription of target genes .
Cellular Effects
This compound has a significant impact on cellular processes by blocking Shh signaling. This blockade influences cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves specific binding and blockade of the Shh signaling factor . This binding interaction inhibits the activation of the Shh pathway, leading to changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Robotnikinin can be synthesized through a series of chemical reactions involving the formation of a macrocyclic structure. The synthetic route typically involves the following steps:
Formation of the Macrocycle: The macrocyclic structure is formed through a series of cyclization reactions. This involves the use of specific reagents and catalysts to facilitate the formation of the desired ring structure.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the final structure of this compound. .
Industrial Production Methods
The industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Purification Processes: Advanced purification techniques such as chromatography and crystallization are employed to obtain high-purity this compound suitable for research and therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
Robotnikinin undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify specific functional groups within the molecule.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in reactions with this compound include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used in reduction reactions.
Substitution Reagents: Various halogenating agents and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives may exhibit different biological activities and properties .
Scientific Research Applications
Robotnikinin has a wide range of scientific research applications, including:
Cancer Research: This compound is used to study the inhibition of the Sonic Hedgehog signaling pathway, which is implicated in various cancers such as basal cell carcinoma, pancreatic cancer, and medulloblastoma
Developmental Biology: The compound is used to investigate the role of the Sonic Hedgehog pathway in embryonic development and tissue patterning.
Drug Discovery: This compound serves as a lead compound for the development of new therapeutic agents targeting the Sonic Hedgehog pathway.
Cell Signaling Studies: Researchers use this compound to study the molecular mechanisms of cell signaling and the regulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
Cyclopamine: A naturally occurring alkaloid that inhibits the Sonic Hedgehog pathway by binding to Smoothened.
SANT1: A synthetic small molecule that inhibits Smoothened.
GANT58 and GANT61: Small molecules that inhibit the Sonic Hedgehog pathway downstream of Smoothened.
Uniqueness of Robotnikinin
This compound is unique in its mechanism of action as it directly targets the Sonic Hedgehog protein, unlike other inhibitors that target downstream components such as Smoothened. This direct inhibition provides a distinct approach to modulating the Sonic Hedgehog signaling pathway and offers potential advantages in therapeutic applications .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[(2R,6S,8E)-5,12-dioxo-2-phenyl-1-oxa-4-azacyclododec-8-en-6-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O4/c26-21-13-11-18(12-14-21)16-27-23(29)15-20-9-5-2-6-10-24(30)32-22(17-28-25(20)31)19-7-3-1-4-8-19/h1-5,7-8,11-14,20,22H,6,9-10,15-17H2,(H,27,29)(H,28,31)/b5-2+/t20-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDSZZCLAHXSAE-BQIDRLATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC(CNC(=O)C(CC=C1)CC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CC(=O)O[C@@H](CNC(=O)[C@@H](C/C=C1)CC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


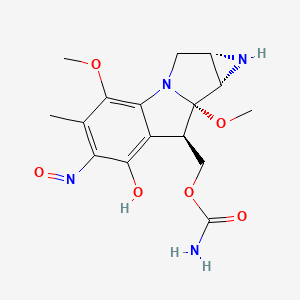


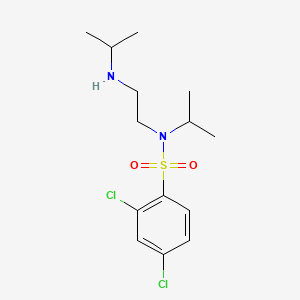
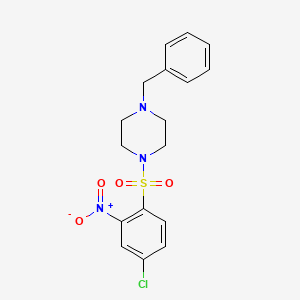
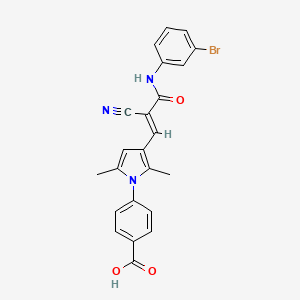

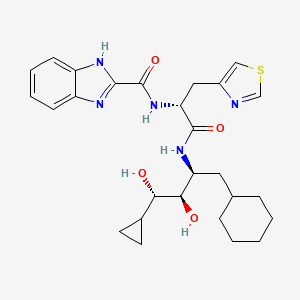
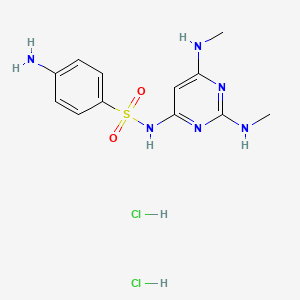
![[4-Amino-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-1,3-thiazol-5-yl]-(2,3-dihydro-1,4-benzodioxin-7-yl)methanone](/img/structure/B1679429.png)

